N-[5-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O2S2/c1-2-10(20)17-12-18-19-13(23-12)22-6-11(21)16-7-3-4-8(14)9(15)5-7/h3-5H,2,6H2,1H3,(H,16,21)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSDULXHXJVZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps. One common method starts with the esterification of 3,4-dichlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with carbon disulfide and potassium hydroxide to yield the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Biological Activities
Thiadiazole derivatives have been extensively studied for their pharmacological properties. Key areas of application include:
- Anticancer Activity : Compounds with thiadiazole scaffolds have shown significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and others. In vitro studies indicate that some thiadiazole derivatives can inhibit cell proliferation effectively .
- Antimicrobial Properties : Thiadiazole compounds have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that certain derivatives exhibit potent antibacterial effects, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects : Some studies highlight the potential of thiadiazoles as anti-inflammatory agents. For example, molecular docking studies suggest that these compounds may inhibit enzymes like 5-lipoxygenase, which is involved in inflammatory processes .
Case Studies
- Anticancer Studies : A study involving the synthesis of novel thiadiazole derivatives revealed that specific compounds exhibited high growth inhibition percentages against various cancer cell lines. For example, one derivative showed a percent growth inhibition of 86.61% against SNB-19 cells .
- Antimicrobial Evaluation : In a comprehensive evaluation of thiadiazole derivatives against multiple microbial strains, several compounds displayed significant antimicrobial activity. The results were quantified using standard methods such as the disc diffusion method and minimum inhibitory concentration assays .
- Molecular Docking Studies : Advanced computational techniques have been employed to predict the binding affinities of thiadiazole derivatives to specific biological targets. These studies often reveal insights into the mechanisms of action and potential efficacy of these compounds in therapeutic applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[5-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes or proteins involved in microbial and cancer cell proliferation. The exact molecular pathways are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural motifs with several synthesized derivatives reported in the literature. Below is a comparative analysis based on molecular features, physical properties, and bioactivity:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations:
Core Heterocycles :
- The target compound uses a 1,3,4-thiadiazole ring, whereas analogs in feature 1,3,4-oxadiazole or hybrid thiazole-oxadiazole systems. Thiadiazoles generally exhibit higher metabolic stability due to sulfur’s electronegativity, while oxadiazoles may improve solubility .
- The sulfanyl (-S-) linkage is conserved across all compounds, critical for π-π stacking or hydrogen bonding in target interactions .
Propanamide tails (common in all compounds) contribute to hydrogen-bonding capacity, aiding target binding (e.g., enzyme active sites) .
Thermal Stability :
- Melting points for analogs range from 95–178°C, influenced by substituent bulk and crystallinity. The target’s dichlorophenyl group may elevate its melting point closer to 170–180°C, similar to compound 14 .
Biological Activity
N-[5-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound that belongs to the class of 1,3,4-thiadiazoles, known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
1. Structure and Synthesis
The compound this compound features a thiadiazole core substituted with a dichlorophenyl group and a propanamide moiety. The synthesis typically involves the reaction of thiadiazole derivatives with appropriate amines and acylating agents.
2. Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- In Vitro Studies : The compound has shown significant antiproliferative effects against various cancer cell lines. A study reported that derivatives of thiadiazoles exhibited IC50 values lower than 10 μM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization and interference with cell cycle progression. For example, compounds structurally similar to this compound have been shown to inhibit tubulin polymerization with IC50 values as low as 0.28 μg/ml .
3. Antimicrobial Activity
Thiadiazole derivatives have demonstrated promising antimicrobial properties:
- Antibacterial Activity : Compounds similar to this compound have shown effective inhibition against various bacterial strains including Mycobacterium tuberculosis. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1 mM against M. tuberculosis H37Rv .
| Compound | Target Bacteria | MIC (mM) |
|---|---|---|
| Thiadiazole Derivative | M. tuberculosis H37Rv | 1 |
| Thiadiazole Derivative | E. coli | 0.5 |
4. Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazole compounds are also noteworthy:
- Mechanism : These compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in various models of inflammation .
5. Case Studies
Several case studies provide insights into the effectiveness of thiadiazole derivatives:
- Study on Anticancer Effects : A series of novel 1,3,4-thiadiazole derivatives were synthesized and screened for their antiproliferative activities against several cancer cell lines. One derivative showed an IC50 value of 3.44 μM against MCF-7 cells .
- Antituberculosis Activity : Another study found that certain thiadiazole derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis with Ki values ranging from 2 mM to 6 mM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
